molecular formula C16H17BrO4 B2372440 1-Bromo-2,5-dimethoxy-4-((4-methoxybenzyl)oxy)benzene CAS No. 1646152-54-6

1-Bromo-2,5-dimethoxy-4-((4-methoxybenzyl)oxy)benzene

Cat. No.: B2372440
CAS No.: 1646152-54-6
M. Wt: 353.212
InChI Key: ZTZPOCYIVDAQOX-UHFFFAOYSA-N
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Description

1-Bromo-2,5-dimethoxy-4-((4-methoxybenzyl)oxy)benzene is an organic compound with the molecular formula C16H17BrO4. This compound is characterized by the presence of a bromine atom, two methoxy groups, and a methoxybenzyl group attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

1-Bromo-2,5-dimethoxy-4-((4-methoxybenzyl)oxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is utilized in the development of bioactive molecules and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.

    Industry: The compound is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The typical reaction conditions involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,5-dimethoxy-4-((4-methoxybenzyl)oxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Bromo-2,5-dimethoxy-4-((4-methoxybenzyl)oxy)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and as a substrate in oxidation and reduction processes .

Comparison with Similar Compounds

    1-Bromo-2,5-dimethoxybenzene: Lacks the methoxybenzyl group, making it less complex.

    2-Bromo-4,5-dimethoxybenzyl bromide: Contains an additional bromine atom, leading to different reactivity.

    1-Bromo-2,5-dimethoxy-4-methylbenzene: Has a methyl group instead of the methoxybenzyl group.

Uniqueness: 1-Bromo-2,5-dimethoxy-4-((4-methoxybenzyl)oxy)benzene is unique due to the presence of the methoxybenzyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

1-bromo-2,5-dimethoxy-4-[(4-methoxyphenyl)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO4/c1-18-12-6-4-11(5-7-12)10-21-16-9-14(19-2)13(17)8-15(16)20-3/h4-9H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZPOCYIVDAQOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=C(C=C2OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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